molecular formula C15H14N2O B8701494 4-(2H-indazol-2-yl)-3,5-dimethylphenol

4-(2H-indazol-2-yl)-3,5-dimethylphenol

Cat. No.: B8701494
M. Wt: 238.28 g/mol
InChI Key: BHSAGZSUKCYABP-UHFFFAOYSA-N
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Description

4-(2H-Indazol-2-yl)-3,5-dimethylphenol is a synthetic aromatic compound featuring a phenol core substituted with methyl groups at the 3- and 5-positions and an indazole moiety at the 4-position. This structure combines the lipophilic properties of methyl-substituted phenols with the heterocyclic aromaticity of indazole, suggesting applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-indazol-2-yl-3,5-dimethylphenol

InChI

InChI=1S/C15H14N2O/c1-10-7-13(18)8-11(2)15(10)17-9-12-5-3-4-6-14(12)16-17/h3-9,18H,1-2H3

InChI Key

BHSAGZSUKCYABP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C=C3C=CC=CC3=N2)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Phenol Derivatives

3,5-Dimethylphenol (CAS 108-68-9)
  • Structure: Phenol with methyl groups at 3 and 5 positions (C₈H₁₀O).
  • Properties : White crystalline solid, soluble in water, logP ~2.1 (predicted), used as an antiseptic .
  • However, the indazole substituent introduces steric hindrance and electronic effects absent in 3,5-dimethylphenol.
Phenol (C₆H₅OH)
  • Properties : Lower logP (~1.5), higher acidity (pKa ~10) due to unsubstituted hydroxyl group .
  • Comparison: The indazole and methyl groups in the target compound reduce acidity (electron-donating methyl groups deactivate the phenol) and increase molecular weight (238.29 g/mol vs. 94.11 g/mol for phenol).

Heterocyclic-Substituted Phenols

4-(Benzimidazol-2-yl)-3,5-Dimethylphenol
  • Structure : Similar to the target compound but replaces indazole with benzimidazole.
  • Comparison : Benzimidazole’s fused benzene-imidazole ring offers different π-π stacking and hydrogen-bonding capabilities. Indazole’s pyrazole-like N–N bond may confer greater thermal stability or unique binding interactions in biological systems.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
  • Structure : Fluorinated benzimidazole derivative with a dioxolane substituent .
  • Comparison : Fluorine’s electronegativity enhances polarity and metabolic stability. The target compound’s indazole and methyl groups may prioritize lipophilicity over polarity, affecting solubility and bioavailability.

Indazole Derivatives

Simple Indazole Analogs (e.g., 1H-Indazole)
  • Properties : Lower molecular weight (118.14 g/mol), higher solubility in polar solvents.
  • Comparison: The phenol and methyl groups in 4-(2H-indazol-2-yl)-3,5-dimethylphenol reduce solubility but add functional groups for derivatization or target engagement.

Structural and Electronic Analysis

Computational and Crystallographic Insights

  • Software Tools: Programs like SHELX and WinGX are critical for determining crystal structures of similar compounds . For example, methyl-substituted phenols often exhibit planar aromatic cores with bond lengths of ~1.39 Å (C–O) and ~1.41 Å (C–C).

Key Properties Table

Property This compound 3,5-Dimethylphenol Phenol 1H-Indazole
Molecular Formula C₁₅H₁₄N₂O C₈H₁₀O C₆H₅OH C₇H₆N₂
Molecular Weight (g/mol) 238.29 122.16 94.11 118.14
logP (Predicted) ~3.0 ~2.1 ~1.5 ~1.8
Solubility (Water) Low Moderate High Moderate
Key Substituents Indazole, 3,5-methyl 3,5-methyl None None

Research and Market Context

  • Market Data: 3,5-Dimethylphenol has extensive industrial applications, with market forecasts extending to 2046 . The indazole variant’s niche applications might align with high-value pharmaceuticals or agrochemicals.

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